4-[(Diphenylmethyl)carbamoyl]phenyl acetate
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Overview
Description
4-[(Diphenylmethyl)carbamoyl]phenyl acetate is an organic compound characterized by its unique structure, which includes a phenyl acetate group and a diphenylmethyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diphenylmethyl)carbamoyl]phenyl acetate typically involves the reaction of diphenylmethylamine with phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Diphenylmethyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(Diphenylmethyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Diphenylmethyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are modulated by the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylamine: Shares the diphenylmethyl moiety but lacks the phenyl acetate group.
Phenyl acetate: Contains the phenyl acetate group but lacks the diphenylmethyl carbamoyl moiety.
Carbamazepine: A structurally related compound with similar pharmacological properties.
Uniqueness
4-[(Diphenylmethyl)carbamoyl]phenyl acetate is unique due to its combination of the diphenylmethyl carbamoyl and phenyl acetate groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H19NO3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[4-(benzhydrylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C22H19NO3/c1-16(24)26-20-14-12-19(13-15-20)22(25)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,25) |
InChI Key |
BNLBEKQUFMZROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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